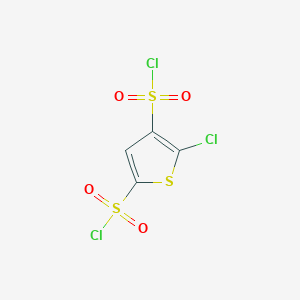

5-Chlorothiophene-2,4-disulfonyl dichloride

Overview

Description

5-Chlorothiophene-2,4-disulfonyl dichloride is a chemical compound with the molecular formula C4H2Cl2O4S3. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two sulfonyl chloride groups and one chlorine atom attached to the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chlorothiophene-2,4-disulfonyl dichloride typically involves the chlorination of thiophene derivatives followed by sulfonation. One common method includes the following steps:

Chlorination: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 5-position.

Sulfonation: The chlorinated thiophene is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl chloride groups at the 2 and 4 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Chlorothiophene-2,4-disulfonyl dichloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to form thiophene-2,4-disulfonyl dichloride.

Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Major Products:

Sulfonamide Derivatives: Formed by reaction with amines.

Sulfonate Ester Derivatives: Formed by reaction with alcohols.

Sulfonothioate Derivatives: Formed by reaction with thiols.

Scientific Research Applications

5-Chlorothiophene-2,4-disulfonyl dichloride has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in cancer treatment due to its ability to modify biological molecules.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chlorothiophene-2,4-disulfonyl dichloride involves its reactivity with nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to modify biological molecules, such as proteins and enzymes, by forming covalent bonds with nucleophilic residues (e.g., amino groups). The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Thiophene-2,5-disulfonyl dichloride: Similar structure but with sulfonyl chloride groups at the 2 and 5 positions.

2-Chlorothiophene-3,5-disulfonyl dichloride: Chlorine atom at the 2-position and sulfonyl chloride groups at the 3 and 5 positions.

Thiophene-2,4-disulfonic acid: Sulfonic acid groups instead of sulfonyl chloride groups.

Uniqueness: 5-Chlorothiophene-2,4-disulfonyl dichloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both chlorine and sulfonyl chloride groups allows for diverse chemical transformations and applications in various fields.

Biological Activity

5-Chlorothiophene-2,4-disulfonyl dichloride is a chemical compound with significant implications in pharmaceutical synthesis and biological research. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and case studies.

This compound has the molecular formula and is characterized by its unique thiophene structure. This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting infectious diseases and cancer.

The biological activity of this compound can be attributed to its ability to participate in various biochemical pathways. It acts as a reactive intermediate that can modify biomolecules through electrophilic substitution reactions. This property allows it to interact with enzymes and proteins, potentially leading to alterations in cellular functions such as:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Gene Expression Modulation : The compound can influence transcription factors that regulate gene expression.

Cellular Effects

Research indicates that thiophene derivatives, including this compound, can affect cell signaling pathways and cellular metabolism. These interactions may lead to:

- Antimicrobial Activity : Compounds derived from this structure have shown selective antibacterial effects against various strains.

- Cytotoxicity : Studies have reported on the cytotoxic properties against cancer cell lines such as HeLa and MCF-7.

Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives synthesized using this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Bacillus subtilis | 1 |

| Compound B | Escherichia coli | 16 |

| Compound C | Staphylococcus aureus | 8 |

These results indicate that derivatives of this compound exhibit potent antibacterial activity, particularly against Gram-positive bacteria.

Cytotoxicity Studies

In a study investigating the cytotoxic effects of synthesized compounds on cancer cell lines, the following findings were reported:

- HeLa Cells : IC50 value of 10 µM for certain derivatives.

- MCF-7 Cells : IC50 value of 15 µM for selected compounds.

These results suggest that modifications to the thiophene structure can enhance cytotoxicity against specific cancer cell lines.

Case Studies

- Synthesis of Anticancer Agents : Research has demonstrated that compounds derived from this compound were effective in inhibiting tumor growth in xenograft models. The study highlighted the potential for these compounds to serve as lead candidates in anticancer drug development.

- Antiviral Applications : Another study focused on the synthesis of antiviral agents using this compound as a precursor. The derivatives showed promising activity against HIV and hepatitis B virus in vitro.

Q & A

Basic Question: What are the established synthetic routes for 5-chlorothiophene-2,4-disulfonyl dichloride, and how can reaction conditions be optimized?

Answer:

The synthesis of sulfonyl dichlorides typically involves sulfonation followed by chlorination. For example, analogous compounds like 5-trifluoromethylaniline-2,4-disulfonyl chloride are synthesized using chlorosulfonic acid and sodium chloride under controlled heating (150–160°C) . For 5-chlorothiophene derivatives, vapor-liquid interfacial polycondensation methods (used for alkylphosphonic dichlorides) could be adapted, where parameters like temperature, reaction time, and molar ratios are critical. Optimization can employ a second-order central composite rotatable design to evaluate interactions between variables (e.g., base concentration, stoichiometry) and their impact on yield and purity .

Advanced Question: How can researchers resolve discrepancies in reported yields for sulfonyl dichloride syntheses under varying conditions?

Answer:

Yield inconsistencies often stem from unaccounted variables such as moisture sensitivity, side reactions (e.g., over-chlorination), or impurities in starting materials. Systematic analysis using Design of Experiments (DoE) methodologies can isolate critical factors. For instance, in polycondensation reactions, a rotatable experimental design revealed that base concentration and temperature disproportionately affect inherent viscosity and yield . Parallel characterization (e.g., NMR, HPLC) of intermediates and byproducts is essential to identify competing pathways.

Basic Question: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the thiophene backbone and sulfonyl chloride groups. Chlorine substituents induce distinct deshielding effects.

- Infrared (IR) Spectroscopy: Strong S=O stretches near 1370 cm⁻¹ and 1180 cm⁻¹ confirm sulfonyl chloride functionality .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (C₄HCl₃O₄S₃, [M+H]⁺ = 312.84) and fragmentation patterns.

- X-ray Crystallography: For structural elucidation, single-crystal X-ray diffraction (as used for copper-Schiff base complexes ) resolves bond angles and confirms regiochemistry.

Advanced Question: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations can model transition states and charge distribution to predict reactivity. For example, the electron-withdrawing sulfonyl groups activate the thiophene ring toward nucleophilic attack at the 2- and 4-positions. Solvent effects (polar aprotic vs. protic) and leaving group stability (Cl⁻ vs. SO₂Cl⁻) can be simulated using software like Gaussian or ORCA. Experimental validation via kinetic studies (e.g., monitoring hydrolysis rates in DMSO/water mixtures) is recommended .

Basic Question: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and a lab coat to avoid skin/eye contact.

- Ventilation: Work in a fume hood to prevent inhalation of toxic vapors (sulfonyl chlorides release HCl and SO₂ upon decomposition).

- Storage: Store in airtight containers under inert gas (N₂ or Ar) at ≤4°C to mitigate hydrolysis .

- Spill Management: Neutralize spills with sodium bicarbonate or calcium carbonate before disposal .

Advanced Question: What methodologies assess the environmental persistence and toxicity of this compound?

Answer:

- Biodegradation Studies: Aerobic/anaerobic microbial degradation assays (OECD 301) quantify half-life in soil/water.

- Ecotoxicology: Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201) evaluate aquatic toxicity.

- Hydrolysis Kinetics: Monitor degradation products (e.g., sulfonic acids) via LC-MS under varying pH/temperature .

Advanced Question: How can this compound be utilized in polymer synthesis?

Answer:

As a bifunctional monomer, it can undergo polycondensation with diols or diamines to form sulfonated polymers. For example, interfacial polymerization with bisphenol A analogs (as demonstrated for cyclohexylphosphonic dichloride ) produces high-viscosity polymers. Adjusting monomer ratios and reaction time modulates crosslinking density. Post-polymerization sulfonation (using H₂SO₄) enhances hydrophilicity for membrane applications.

Basic Question: What are the industrial purification techniques for isolating this compound?

Answer:

- Recrystallization: Use non-polar solvents (hexane/ethyl acetate mixtures) to remove unreacted starting materials.

- Vacuum Distillation: Low-pressure distillation isolates the product while avoiding thermal decomposition.

- Column Chromatography: Silica gel with dichloromethane/hexane eluents separates isomers or byproducts .

Properties

IUPAC Name |

5-chlorothiophene-2,4-disulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3O4S3/c5-4-2(13(6,8)9)1-3(12-4)14(7,10)11/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYCGJSYXGSFPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1S(=O)(=O)Cl)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325573 | |

| Record name | 5-Chlorothiophene-2,4-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86806-70-4 | |

| Record name | NSC511710 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chlorothiophene-2,4-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.